molecular formula C16H14O2 B5404532 3-methyl-5-(1-naphthyl)-2,4-pentadienoic acid

3-methyl-5-(1-naphthyl)-2,4-pentadienoic acid

Cat. No. B5404532
M. Wt: 238.28 g/mol
InChI Key: AKKGCFXWQWYOJF-PVHUKWJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(1-naphthyl)-2,4-pentadienoic acid, commonly known as MNA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNA is a derivative of the natural product curcumin, which is found in the spice turmeric. MNA has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of MNA is not fully understood. However, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. MNA has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
MNA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MNA has also been shown to inhibit the expression of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. In addition, MNA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNA has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

MNA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and good yields. MNA has been extensively studied for its potential use in scientific research and has been shown to have a variety of biological activities. However, MNA also has limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Future Directions

There are many future directions for MNA research. One area of research is the development of MNA analogs with improved biological activities. Another area of research is the use of MNA in combination with other drugs for the treatment of cancer and inflammation. In addition, more research is needed to fully understand the mechanism of action of MNA and its potential therapeutic uses. Overall, MNA has great potential for scientific research and may have important applications in the future.

Synthesis Methods

MNA can be synthesized from curcumin by a simple chemical reaction. The first step involves the reaction of curcumin with methyl iodide to form 3-methylcurcumin. The second step involves the reaction of 3-methylcurcumin with 1-naphthylboronic acid and palladium acetate to form MNA. This synthesis method has been optimized to yield high purity MNA with good yields.

Scientific Research Applications

MNA has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. MNA has been tested in vitro and in vivo in a variety of cell lines and animal models. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. MNA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MNA has been shown to have antioxidant effects by scavenging free radicals.

properties

IUPAC Name

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(11-16(17)18)9-10-14-7-4-6-13-5-2-3-8-15(13)14/h2-11H,1H3,(H,17,18)/b10-9+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGCFXWQWYOJF-PVHUKWJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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